molecular formula C15H21N3O2 B2798871 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide CAS No. 902349-26-2

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide

Cat. No.: B2798871
CAS No.: 902349-26-2
M. Wt: 275.352
InChI Key: ISMSWNNZXPFWIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide (CAS 902349-26-2) is a synthetic organic compound with a molecular formula of C15H21N3O2 and a molecular weight of 275.35 g/mol . This chemical features a piperidine-4-carboxamide core, a scaffold recognized in medicinal and agrochemical research for its potential to interact with biological systems. Piperidine carboxamide derivatives are investigated for a range of activities; for instance, related structural analogs have demonstrated promising insecticidal properties in agricultural research . The structure-activity relationships (SAR) of similar compounds indicate that modifications to the amide substituents can significantly influence biological activity, providing a versatile template for chemical exploration and optimization . Researchers value this compound for developing novel active molecules in discovery programs. This product is intended for research purposes only and is not classified as a drug, pharmaceutical, or medicinal agent. It is strictly for use in laboratory studies and is not approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law .

Properties

IUPAC Name

1-[2-(2-methylanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11-4-2-3-5-13(11)17-14(19)10-18-8-6-12(7-9-18)15(16)20/h2-5,12H,6-10H2,1H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISMSWNNZXPFWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide typically involves the reaction of piperidine derivatives with o-tolylamine under specific conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction. The process may involve multiple steps, including cyclization and amination reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and catalysis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs of 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide, highlighting variations in substituents and their implications:

Compound Name Core Structure Key Substituents Molecular Weight Key Properties/Activities Source
1-(2-Oxo-2-(phenylamino)ethyl)piperidine-4-carboxylic acid (3D) Piperidine-4-carboxylic acid Phenylamino (no methyl) 289.3 Intermediate for hybrid inhibitors
1-((Phenylcarbamoyl)methyl)-N-(5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide (9) Piperidine-4-carboxamide Phenylcarbamoyl, chlorothiophen-oxadiazole 470.9 Hybrid inhibitor (oxadiazole-thiophene)
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide Piperidine-4-carboxamide Fluorobenzyl, naphthylethyl 407.5 SARS-CoV-2 inhibition (predicted)
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g) Piperidine-4-carboxamide + indole Chlorobenzyl-indole, pyridin-4-yl ethyl 530.0 Alphavirus replication inhibitor

Key Observations :

  • Substituent Impact: The o-tolylamino group in the target compound differs from phenylamino (3D) by introducing a methyl group at the ortho position.
  • Hybrid Structures : Compound 9 () combines piperidine-4-carboxamide with a chlorothiophen-oxadiazole moiety, demonstrating the utility of hybrid scaffolds in enhancing bioactivity. Such hybrids are absent in the target compound but suggest design strategies for optimizing antiviral or antimicrobial profiles.
  • Heterocyclic Additions : Compound 27g () incorporates an indole-carbonyl group linked to a pyridin-4-yl ethyl chain. While structurally distinct from the target compound, its high yield (80%) and alphavirus inhibition highlight the importance of aromatic/heterocyclic appendages in modulating potency .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Methyl groups on aromatic rings (e.g., o-tolyl) may reduce susceptibility to oxidative metabolism, extending half-life relative to unsubstituted analogs .

Q & A

Q. What are the optimized synthetic routes for 1-(2-Oxo-2-(o-tolylamino)ethyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

The compound’s synthesis typically involves multi-step reactions, starting with piperidine-4-carboxamide derivatives and introducing the o-tolylaminoethyl-oxo moiety via coupling agents like carbodiimides. Key steps include:

  • Amide bond formation : Reacting piperidine-4-carboxamide with 2-chloroacetyl chloride, followed by substitution with o-toluidine under basic conditions.
  • Purification : Column chromatography or recrystallization to isolate intermediates and final products . Critical parameters include temperature (e.g., reflux for acylations) and solvent choice (e.g., DMF for polar intermediates). Impurities often arise from incomplete substitution or side reactions, necessitating rigorous analytical validation .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • NMR spectroscopy : Confirms regiochemistry (e.g., piperidine ring substitution) and detects residual solvents.
  • HPLC-MS : Quantifies purity (>95%) and identifies byproducts (e.g., unreacted o-toluidine).
  • IR spectroscopy : Validates carbonyl (C=O) and amide (N-H) functional groups . X-ray crystallography is recommended for resolving ambiguous stereochemistry, though it requires high-quality crystals .

Q. How can researchers assess the compound’s stability under experimental storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Evaluates decomposition temperatures.
  • Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage.
  • HPLC monitoring : Detects degradation products (e.g., hydrolysis of the oxoethyl group). Store in inert atmospheres (argon) at −20°C to prevent oxidation .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating this compound’s bioactivity in enzyme inhibition assays?

  • Target selection : Prioritize kinases (e.g., PI3K, MAPK) or proteases based on structural analogs’ activity .
  • Dose-response assays : Use IC50 determinations with ATP-competitive assays for kinases.
  • Counter-screening : Test against off-target enzymes (e.g., cytochrome P450) to assess selectivity . Include positive controls (e.g., staurosporine for kinases) and validate results with orthogonal methods like SPR (surface plasmon resonance) .

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Substituent modifications : Replace the o-tolyl group with electron-withdrawing groups (e.g., 4-F-phenyl) to enhance binding affinity.
  • Piperidine ring substitution : Introduce methyl groups at the 3-position to improve metabolic stability.
  • Bioisosteric replacements : Replace the carboxamide with a sulfonamide to reduce plasma protein binding . Validate hypotheses using molecular docking (e.g., AutoDock Vina) and in vitro ADME assays .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data across different experimental models?

Discrepancies often arise from assay conditions (e.g., ATP concentrations in kinase assays) or cell-line variability. Mitigation strategies include:

  • Standardized protocols : Adopt consensus guidelines (e.g., NIH assay standards).
  • Cross-validation : Replicate results in orthogonal models (e.g., primary cells vs. immortalized lines).
  • Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent (DMSO vs. saline) .

Q. How can computational modeling predict this compound’s interaction with biological targets lacking crystallographic data?

  • Homology modeling : Generate 3D structures of targets (e.g., GPCRs) using templates from the PDB.
  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
  • Pharmacophore mapping : Identify critical interaction points (e.g., hydrogen bonds with catalytic lysine residues) . Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.